1-Bromo-4,4-difluoropentane
Overview
Description
1-Bromo-4,4-difluoropentane is an organic compound with the chemical formula C5H9BrF2. It is a halogenated hydrocarbon that contains bromine and fluorine atoms.
Mechanism of Action
Target of Action
This compound is often used in scientific research as a versatile building block. Its unique properties enable the synthesis of complex organic molecules, making it valuable for pharmaceutical and materials science studies.
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1-Bromo-4,4-difluoropentane plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives and related heterocycles. These derivatives are known to act as complement modulators for the treatment of various diseases . The compound interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. The nature of these interactions often involves the halogen atoms in this compound forming bonds with active sites on enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the transcription of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, this compound may inhibit an enzyme by occupying its active site, preventing the substrate from binding. Alternatively, it may activate a receptor by mimicking the natural ligand, thereby triggering a cellular response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have identified threshold effects, where a specific dosage level results in significant biological responses. Toxic or adverse effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in normal physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through pathways involving halogenation and dehalogenation reactions, leading to the formation of intermediate metabolites. These metabolites may further participate in biochemical reactions, contributing to the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. For instance, this compound may be transported across cell membranes by active transport mechanisms, allowing it to reach specific cellular compartments. Its distribution within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, affecting gene expression and cellular regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4,4-difluoropentane can be synthesized through several methods. One common method involves the bromination of 4,4-difluoropentane using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,4-difluoropentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to 4,4-difluoropentane using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in aqueous or acidic conditions.
Major Products Formed
Scientific Research Applications
1-Bromo-4,4-difluoropentane has several scientific research applications:
Comparison with Similar Compounds
1-Bromo-4,4-difluoropentane can be compared with other similar compounds, such as:
1-Bromo-4-fluoropentane: This compound has one less fluorine atom, which may affect its reactivity and applications.
1-Bromo-4,4-dichloropentane: The presence of chlorine atoms instead of fluorine can lead to different chemical properties and reactivity.
1-Bromo-4,4-difluorobutane: The shorter carbon chain in this compound may result in different physical and chemical properties
This compound is unique due to the presence of both bromine and fluorine atoms, which impart specific reactivity and properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-4,4-difluoropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVUEQGTCRCKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383430-57-6 | |
Record name | 1-bromo-4,4-difluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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